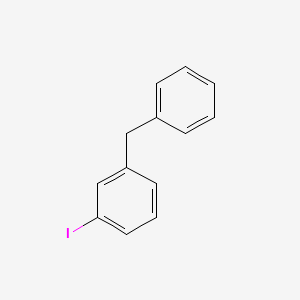

3-Iodo(méthylènebisbenzène)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its physical appearance .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

- Malgré les réglementations, il est toujours détecté dans les lingettes humides complémentaires distribuées dans les magasins de détail et les restaurants locaux .

- Les limites de détection varient selon les lingettes humides, les détergents liquides et les détergents en poudre .

Ingrédient actif biocide dans les produits de consommation

Catalyseur de réduction chimiosélective

Analyse quantitative dans les produits de consommation

Structure moléculaire et propriétés

Mécanisme D'action

Target of Action

The primary targets of 3-Iodo(methylenebisbenzene) are currently unknown . This compound belongs to the class of organic compounds known as iodobenzenes. Iodobenzenes are aromatic compounds that contain a benzene substituted with one or more iodine atoms .

Mode of Action

Iodobenzenes, in general, are known to undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

It’s worth noting that the study of metabolic pathways, ie, network structures of molecular interactions of biological systems, is a crucial aspect of understanding the effects of such compounds .

Result of Action

The molecular and cellular effects of 3-Iodo(methylenebisbenzene) are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, light intensity, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-Iodo(methylenebisbenzene) is its potent inhibitory activity against enzymes and proteins. This makes it a valuable tool for studying the role of these molecules in various biological processes. However, the compound is also highly reactive and can be difficult to handle in the laboratory. Its toxicity and potential side effects also need to be carefully considered when designing experiments.

Orientations Futures

There are several future directions for the study of 3-Iodo(methylenebisbenzene). One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for the compound. Additionally, the development of new synthetic methods for the compound could lead to improved yields and purity. Finally, the identification of new targets for the compound could expand its potential applications in scientific research.

Conclusion:

In conclusion, 3-Iodo(methylenebisbenzene) is a chemical compound that has significant potential in scientific research. Its potent inhibitory activity against enzymes and proteins makes it a valuable tool for studying various biological processes. However, its toxicity and potential side effects need to be carefully considered when designing experiments. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Méthodes De Synthèse

The synthesis of 3-Iodo(methylenebisbenzene) involves the reaction of 3-iodophenyl isocyanate with 3-iodoaniline in the presence of a base. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Safety and Hazards

Propriétés

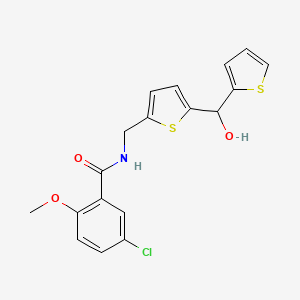

IUPAC Name |

1-benzyl-3-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOCNBOEEZABJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide](/img/structure/B2389886.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2389892.png)

![ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389897.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)